molecular formula C12H18N4O B7517107 N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide

N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide

Numéro de catalogue B7517107
Poids moléculaire: 234.30 g/mol
Clé InChI: VAQHGRGDIFGWLU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide, also known as DMXAA or Vadimezan, is a small molecule drug that has been extensively studied for its potential use in cancer treatment. It was first discovered in the 1990s and has since undergone numerous preclinical and clinical trials to evaluate its efficacy and safety. In

Mécanisme D'action

N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide's mechanism of action is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of tumor blood vessels. This compound has also been shown to induce apoptosis, or programmed cell death, in tumor cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce the production of cytokines, including TNF-alpha and IL-6, which are involved in the immune response. This compound has also been shown to increase the permeability of the blood-brain barrier, which could potentially be useful in the treatment of brain tumors.

Avantages Et Limitations Des Expériences En Laboratoire

N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide has several advantages for use in lab experiments. It is a small molecule drug that is relatively easy to synthesize and purify. It has also been extensively studied in preclinical models, which provides a wealth of information for researchers. However, this compound has several limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It has also been shown to have toxic effects at high doses, which can limit its use in clinical trials.

Orientations Futures

There are several future directions for research on N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide. One area of research is the development of new formulations that improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict response to this compound treatment. Additionally, there is ongoing research on the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy, to improve its efficacy. Finally, there is interest in exploring the potential use of this compound in the treatment of other diseases, such as inflammatory disorders and infectious diseases.
Conclusion
This compound is a small molecule drug that has been extensively studied for its potential use in cancer treatment. It works by targeting the tumor vasculature and inducing the destruction of existing blood vessels and the inhibition of new blood vessel formation, ultimately resulting in tumor cell death. While this compound has several advantages for use in lab experiments, it also has limitations, such as poor solubility in water and toxic effects at high doses. However, ongoing research is exploring new formulations, biomarkers, and combination therapies to improve its efficacy and expand its potential use in the treatment of other diseases.

Méthodes De Synthèse

N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide can be synthesized through a multi-step process that involves the reaction of 3-cyanopyridine with dimethylamine, followed by reaction with 1,4-dibromobutane and pyrrolidine-1-carboxylic acid. The resulting compound is then purified to obtain this compound in its final form.

Applications De Recherche Scientifique

N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in various preclinical models, including lung, breast, and colon cancer. This compound works by targeting the tumor vasculature, leading to the destruction of existing blood vessels and the inhibition of new blood vessel formation, ultimately resulting in tumor cell death.

Propriétés

IUPAC Name

N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-15(2)11-6-5-10(9-13-11)14-12(17)16-7-3-4-8-16/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQHGRGDIFGWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)NC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.